1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1396793-12-6
VCID: VC4536290
InChI: InChI=1S/C20H22N2O4S/c1-24-18-9-3-8-17(19(18)25-2)21-20(23)22(14-15-6-4-12-26-15)11-10-16-7-5-13-27-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23)
SMILES: COC1=CC=CC(=C1OC)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.47

1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

CAS No.: 1396793-12-6

Cat. No.: VC4536290

Molecular Formula: C20H22N2O4S

Molecular Weight: 386.47

* For research use only. Not for human or veterinary use.

1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea - 1396793-12-6

Specification

CAS No. 1396793-12-6
Molecular Formula C20H22N2O4S
Molecular Weight 386.47
IUPAC Name 3-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Standard InChI InChI=1S/C20H22N2O4S/c1-24-18-9-3-8-17(19(18)25-2)21-20(23)22(14-15-6-4-12-26-15)11-10-16-7-5-13-27-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23)
Standard InChI Key MFYWGFSQPBXPDC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3

Introduction

General Overview

1-(2,3-Dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic molecule classified under the category of aromatic urea derivatives. It features a unique combination of three key aromatic groups:

  • Dimethoxyphenyl group: A benzene ring substituted with two methoxy (-OCH₃) groups.

  • Furan ring: A five-membered heterocyclic aromatic ring containing oxygen.

  • Thiophene moiety: A sulfur-containing five-membered aromatic ring.

This compound has a molecular formula of C18H20N2O4SC_{18}H_{20}N_2O_4S and a molecular weight of approximately 386.5 g/mol. Its structural complexity and functional groups make it significant in chemical research, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis

The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea involves multiple steps:

  • Preparation of intermediates containing the dimethoxyphenyl, furan, and thiophene groups.

  • Coupling reactions to integrate these fragments into the urea backbone.

  • Purification and characterization to ensure high yield and purity.

These steps require precise control of reaction conditions (temperature, solvent choice, catalysts) to optimize yield and minimize side products.

Potential Applications

This compound has been primarily studied for its potential in medicinal chemistry due to its structural resemblance to other biologically active urea derivatives:

  • Pharmacological Activities:

    • Compounds with similar structures have shown antimicrobial, anticancer, and enzyme-inhibitory properties.

    • The presence of heterocyclic rings (furan and thiophene) may enhance interactions with biological targets .

  • Mechanism of Action:

    • Likely interacts with biomolecules through hydrogen bonding (via the urea group) or π-π stacking (aromatic rings).

    • May inhibit enzymes or disrupt cell signaling pathways .

  • Research Applications:

    • Used as a model molecule in studies exploring structure-activity relationships (SAR).

    • Investigated for its electronic properties due to the conjugation between aromatic systems.

Characterization Techniques

To confirm the identity and purity of this compound, several analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Determines the hydrogen and carbon environments within the molecule.
Infrared Spectroscopy (IR)Identifies functional groups (e.g., NH stretch around 3400 cm⁻¹) .
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Ultraviolet-visible Spectroscopy (UV-vis)Analyzes electronic transitions in aromatic systems.

Research Findings

Studies on compounds with similar structures have revealed:

  • Enhanced biological activity when electron-donating groups like methoxy are present on the phenyl ring.

  • Improved pharmacokinetics due to the heterocyclic furan and thiophene rings.

  • Potential for use as enzyme inhibitors or anticancer agents based on docking studies with biological targets .

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